Enhanced Solubility vs. Unsubstituted Benzylhydrazine
The methoxy substituent significantly enhances aqueous solubility. The predicted solubility of the 3-methoxybenzylhydrazine dihydrochloride base is 353 mg/mL (1.57 mol/L), classifying it as 'highly soluble' according to standard Log S scales . In contrast, the unsubstituted parent compound, benzylhydrazine, is expected to have lower solubility due to its higher hydrophobicity and lack of a polar functional group on the ring. This is supported by the consensus Log Po/w value of 0.4 for the target compound, indicating a balanced hydrophilic-lipophilic profile .
| Evidence Dimension | Predicted Aqueous Solubility |
|---|---|
| Target Compound Data | 353.0 mg/mL; 1.57 mol/L (Log S (ESOL): 0.2) |
| Comparator Or Baseline | Benzylhydrazine (predicted solubility significantly lower, Log P expected to be higher due to absence of polar methoxy group) |
| Quantified Difference | Qualitative improvement; target compound is predicted to be highly soluble |
| Conditions | In silico prediction (ESOL topological method) |
Why This Matters
Higher solubility simplifies reaction work-up, purification, and formulation for biological assays, reducing process development time and cost.
